molecular formula C12H18FN B13297386 N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline

Cat. No.: B13297386
M. Wt: 195.28 g/mol
InChI Key: MHOSNCLOBNQJMM-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline is an organic compound characterized by the presence of a fluoro-substituted aniline group attached to a dimethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanol

Uniqueness

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline is unique due to the presence of the fluoro-substituted aniline group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-7-10(13)5-6-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

MHOSNCLOBNQJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC(C)(C)C

Origin of Product

United States

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